N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is of particular interest due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been explored for their ability to form coordination complexes with metal ions, such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrating the potential of these compounds in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis of Novel Derivatives
Research has shown the synthesis of novel derivatives incorporating the pyrazole and acetamide moieties, which were characterized and assessed for their biological activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, highlighting the role of these compounds in the development of new therapeutic agents (Sunder et al., 2013).
Anticancer and Antimicrobial Activities
The synthesized pyrazole derivatives have also been studied for their potential anticancer and antimicrobial activities. This research is crucial for the discovery of new drugs with enhanced efficacy and safety profiles for treating various cancers and infections (Asegbeloyin et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(12-20-11-10-19-8-4-5-9-21(19)20)23-13-18-14-24-25(16-18)15-17-6-2-1-3-7-17/h1-9,14,16,20H,10-13,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGLWOPHVHLEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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